molecular formula C22H17Cl2NO B14223981 (2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone CAS No. 828286-13-1

(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone

Cat. No.: B14223981
CAS No.: 828286-13-1
M. Wt: 382.3 g/mol
InChI Key: ZSZQKYFNYJIIIG-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone is a complex organic compound characterized by the presence of two chlorophenyl groups and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and further functionalization to introduce the dihydroisoquinoline ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Another compound with a chlorophenyl group, used in pharmaceutical research.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene: A structurally related compound with different chemical properties and applications.

Uniqueness

(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct chemical and biological activities.

Properties

CAS No.

828286-13-1

Molecular Formula

C22H17Cl2NO

Molecular Weight

382.3 g/mol

IUPAC Name

(2-chlorophenyl)-[1-(2-chlorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C22H17Cl2NO/c23-19-11-5-3-9-17(19)21-16-8-2-1-7-15(16)13-14-25(21)22(26)18-10-4-6-12-20(18)24/h1-12,21H,13-14H2

InChI Key

ZSZQKYFNYJIIIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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